molecular formula C10H12ClNO2 B2652253 5-Tert-butyl-2-chloropyridine-3-carboxylic acid CAS No. 1784306-92-8

5-Tert-butyl-2-chloropyridine-3-carboxylic acid

Cat. No. B2652253
CAS RN: 1784306-92-8
M. Wt: 213.66
InChI Key: DNKUBVCBUCQSMY-UHFFFAOYSA-N
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Description

“5-Tert-butyl-2-chloropyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H12ClN . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Scientific Research Applications

Synthesis of Pyrrole Precursors

Research by Wasserman et al. (2004) explores the singlet oxygen reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters, leading to the synthesis of 5-substituted pyrroles, which are precursors for various compounds, including prodigiosin analogues. This study highlights a method for synthesizing complex pyrrole structures that could be analogous to the reactivity and synthetic utility of "5-Tert-butyl-2-chloropyridine-3-carboxylic acid" in generating pyrrole derivatives (Wasserman et al., 2004).

Asymmetric Synthesis of Pyrrolidines

Chung et al. (2005) describe an enantioselective synthesis of pyrrolidines from nitrile anion cyclization, leading to tert-butyl-4-arylpyrrolidine-3-carboxylic acid with high yield and enantiomeric excess. This process illustrates the potential of using tert-butyl carboxylic acid derivatives in asymmetric synthesis, which may extend to compounds like "this compound" for the development of enantioselective syntheses (Chung et al., 2005).

Development of Coordination Polymers

Zhou et al. (2009) conducted a study on the assembly of coordination polymers involving isophthalic acid derivatives, including tert-butyl-substituted variants. The research demonstrates how substituents on carboxylic acids influence the structural formation of coordination polymers, suggesting that "this compound" could play a role in the design of new polymeric materials with tailored properties (Zhou et al., 2009).

Biosynthesis Intermediates

Liu et al. (2018) explore the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for statin drugs, using carbonyl reductase. Although this study focuses on a different compound, it underscores the utility of tert-butyl carboxylic acids in biosynthetic pathways, potentially including "this compound" in the synthesis of pharmaceutical intermediates (Liu et al., 2018).

Safety and Hazards

Safety and hazard information is crucial for handling and working with chemical compounds. The compound “5-Tert-butyl-2-chloropyridine” has been associated with hazard statements H302+H312-H315-H412, indicating potential hazards upon exposure .

properties

IUPAC Name

5-tert-butyl-2-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)6-4-7(9(13)14)8(11)12-5-6/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKUBVCBUCQSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(N=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1784306-92-8
Record name 5-tert-butyl-2-chloropyridine-3-carboxylic acid
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